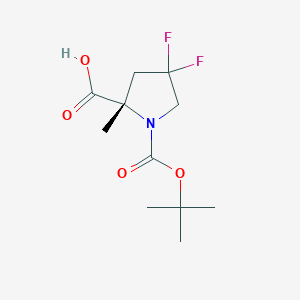
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
説明
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO4 and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, with the CAS number 1194032-23-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's molecular formula is CHFNO, and it has a molecular weight of 265.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence its biological activity by modulating the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. A study focused on the evaluation of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) showed promising results, suggesting that modifications to the pyrrolidine structure can enhance antibacterial efficacy .
Inhibition of Glycosyltransferases
Another area of interest is the inhibition of glycosyltransferases, particularly penicillin-binding proteins (PBPs). These enzymes are crucial for bacterial cell wall synthesis. The structural characteristics of this compound may provide a scaffold for designing inhibitors that target these proteins effectively .
Case Studies
- Antibacterial Efficacy : In a study presented at the American Chemical Society meeting, derivatives of pyrrolidine were tested against resistant bacterial strains. The findings indicated that certain modifications could lead to enhanced binding affinity to PBPs, thus improving their antibacterial activity .
- Cancer Research : The compound's potential role in cancer therapy has also been explored. Research suggests that modifications in the pyrrolidine framework could lead to compounds that inhibit galectin-1, a protein involved in tumor progression and immune evasion. This could pave the way for new therapeutic strategies in oncology .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1194032-23-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 265.25 g/mol |
| Synonyms | (S)-1-(tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid |
| Biological Activities | Antimicrobial, Glycosyltransferase inhibition |
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C11H17F2NO4
- Molecular Weight : 265.25 g/mol
- Chirality : The (2S) configuration is significant for its biological interactions.
- Functional Groups : Contains a pyrrolidine ring with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group.
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development and other applications in medicinal chemistry.
Medicinal Chemistry
Drug Development :
The incorporation of fluorine atoms in (2S)-1-Boc-DFMP allows it to serve as a precursor for synthesizing novel fluorinated drugs. Fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability.
Biological Activity :
Preliminary studies indicate that (2S)-1-Boc-DFMP may interact with various biological targets, potentially leading to therapeutic applications. Its difluoromethyl group is particularly noted for enhancing interactions with specific receptors or enzymes, which could increase the efficacy of drug candidates.
Asymmetric Catalysis
The chiral nature of (2S)-1-Boc-DFMP makes it suitable for use in asymmetric catalysis. This technique is vital for synthesizing chiral molecules that are crucial in pharmaceuticals. The compound may facilitate the production of enantiomerically pure substances, which are often required for biological activity.
Peptide Synthesis
The Boc protecting group in (2S)-1-Boc-DFMP allows for its controlled incorporation into peptide chains. Peptides play significant roles as therapeutic agents and are essential building blocks in protein synthesis. The ability to introduce (2S)-1-Boc-DFMP into peptides can enhance their stability and biological activity.
特性
IUPAC Name |
(2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNJDSEXLKVLH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















